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Compound of Interest

Compound Name: N-oleoyl alanine

Cat. No.: B593703

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the endogenous N-acyl amino acid, N-
oleoyl alanine, and synthetic cannabinoid receptor agonists (SCRAS). The information
presented is curated for researchers, scientists, and professionals in drug development,
offering a clear overview of their distinct pharmacological profiles, mechanisms of action, and
potential therapeutic implications.

Introduction

N-oleoyl alanine and synthetic cannabinoid receptor agonists (SCRAS) both interact with the
broader endocannabinoid system, yet their mechanisms of action and physiological effects
diverge significantly. SCRAs, such as JWH-018 and CP-55,940, are potent, direct agonists of
the canonical cannabinoid receptors, CB1 and CB2. In contrast, N-oleoyl alanine, an
endogenous lipid mediator, exhibits a more nuanced pharmacological profile, with its effects
likely mediated through indirect modulation of the endocannabinoid system and interaction with
other receptor targets. This guide will dissect these differences, supported by available
experimental data, to provide a comprehensive understanding of these two classes of
compounds.

Comparative Pharmacological Data

The following tables summarize the quantitative data available for N-oleoyl alanine and
representative SCRAs. It is important to note that direct comparative studies are scarce, and
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the data presented is a synthesis of findings from various sources.

Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinity and Efficacy

Partial Agonist

Binding ) o
Compound Target L . Efficacy Citation(s)
Affinity (K_i)
) Very low / Not Likely negligible
N-oleoyl alanine CB1/CB2 ) ) [11[2]
reported direct agonism
Full Agonist
JWH-018 CB1 9.00 + 5.00 nM (EC_50 = 102 [3][4]
nM)
Full Agonist
CB2 2.94 +2.65nM (EC_50 =133 [3]
nM)
CP-55,940 CB1 0.58 nM Full Agonist [5][6]
CB2 0.68 nM Full Agonist [5][6]
Table 2: Activity at Other Receptor Targets
. Potency | L
Compound Target Action . Citation(s)
Efficacy
Activates at ~50
N-oleoyl alanine PPARa Agonist M [2][7]
H
Weak, ~40%
FAAH Inhibitor inhibition at 10 [2]
UM
GPR18 Putative Ligand - [8]
GPR55 Putative Ligand - [8]
Antagonist /
CP-55,940 GPR55 - [6]
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Signaling Pathways and Mechanisms of Action

The fundamental difference between N-oleoyl alanine and SCRAs lies in their interaction with
cellular signaling pathways.

Synthetic Cannabinoid Receptor Agonists (SCRAS)

SCRAs like JWH-018 and CP-55,940 are potent, full agonists at CB1 and CB2 receptors.[3][5]
Their high affinity and efficacy lead to a strong activation of the canonical cannabinoid signaling
cascade. This primarily involves the activation of G_i/o proteins, which in turn leads to the
inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine
monophosphate (CAMP) levels.[9][10] Activation of G_i/o also leads to the modulation of
various ion channels, including the inhibition of N- and Q-type calcium channels and the
activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10][11] This
concerted action at the cellular level results in a general dampening of neuronal activity, which
underlies the potent psychoactive effects of these compounds.

Adenylyl Cyclase

Synthetic Cannabinoid
(€.9., IWH-018, CP-55,940)

CB1/CB2 Receptor

Direct Receptor Activation

. ) GPR18 / GPR55 Downstream Signaling
Binds (Putative) (Putative)
N-oleoyl alanine w
Activates Gene Expression

PPAR« (Lipid Metabolism,
Inflammation)

Indirect Endocannabinoid Modulation

N-oleoyl alanine Weakly Inhibits AV - —————————— 1 Anandamide (AEA) Activates CB1/CB2 Receptors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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